3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide
CAS No.: 946224-50-6
Cat. No.: VC11914725
Molecular Formula: C18H29N5O3S
Molecular Weight: 395.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946224-50-6 |
|---|---|
| Molecular Formula | C18H29N5O3S |
| Molecular Weight | 395.5 g/mol |
| IUPAC Name | 3-cyclopentyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]propanamide |
| Standard InChI | InChI=1S/C18H29N5O3S/c24-17(7-6-16-4-1-2-5-16)19-10-15-27(25,26)23-13-11-22(12-14-23)18-20-8-3-9-21-18/h3,8-9,16H,1-2,4-7,10-15H2,(H,19,24) |
| Standard InChI Key | MVMFXZUUNZFIHK-UHFFFAOYSA-N |
| SMILES | C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
| Canonical SMILES | C1CCC(C1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3 |
Introduction
3-Cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide is a complex organic compound characterized by its unique structural components, including a cyclopentyl group, a pyrimidinyl-piperazine moiety, and a propanamide backbone. This compound has garnered attention due to its potential pharmacological properties, particularly in the realm of neurological disorders.
Biological Activity and Potential Applications
Preliminary studies suggest that 3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide may exhibit significant biological activity, particularly as an antagonist or modulator of certain neurotransmitter receptors. Compounds containing piperazine and pyrimidine derivatives are often investigated for their potential in treating neurological disorders, as they can influence serotonin and dopamine pathways. This compound holds promise in medicinal chemistry, particularly in drug development targeting central nervous system disorders, and could serve as a lead compound for further modifications aimed at enhancing potency and selectivity.
Synthesis and Chemical Versatility
The synthesis of 3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide typically involves multiple steps, requiring specific conditions such as temperature control and the use of solvents to optimize yields. The compound's structural features, including the cyclopentane ring and specific sulfonamide linkage, confer distinct biological activities compared to its analogs.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide. For example:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-(Pyrimidin-2-yl)piperazine | Contains piperazine and pyrimidine | Lacks cyclopentane moiety |
| N-cyclohexyl-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide | Similar sulfonamide structure | Cyclohexane instead of cyclopentane |
| 8-Cyclopentyl-6-methyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}pyrido[2,3-d]pyrimidin-7-one | Contains pyrrolo-pyrimidine | Different core structure |
These compounds highlight the unique combination of structural elements present in 3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide, which may confer distinct biological activities compared to its analogs.
Research Findings and Future Directions
Interaction studies involving 3-cyclopentyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)propanamide are crucial for understanding its pharmacodynamics and pharmacokinetics. Preliminary assays may include in vitro receptor binding studies and in vivo behavioral models to elucidate the compound's mechanism of action and potential therapeutic effects. Further research is needed to fully explore its potential as an anxiolytic or antidepressant agent.
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